7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
- This compound belongs to the pyrano[2,3-d]pyrimidine family. Its chemical structure features an amino group (NH₂) at position 7, a methoxy group (OCH₃) at position 5 of the phenyl ring, and a cyano group (CN) at position 6.
- The fused pyrano ring system contributes to its unique properties and potential applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One approach involves the condensation of an appropriate halo compound (e.g., 7-amino-5-halo-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine) with active methylene compounds (e.g., thiobarbituric acid derivatives) at the C-5 position.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of base or acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves scalable reactions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.
Scientific Research Applications
Antimicrobial Properties: Some pyrano[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Cytotoxicity: Certain compounds show promising cytotoxic effects against cancer cells (e.g., Caco-2 cells) while sparing normal cells (e.g., Vero cells).
Drug Development: Researchers explore these derivatives as potential drug candidates due to their diverse biological activities.
Mechanism of Action
- The exact mechanism varies based on the specific derivative. they likely interact with cellular targets, affecting pathways related to cell growth, proliferation, or metabolism.
Comparison with Similar Compounds
Uniqueness: The combination of the pyrano ring system, amino group, and methoxyphenyl substituent sets this compound apart.
Similar Compounds: Other pyrano[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d:6,5-d’]dipyrimidinone and related structures, share similarities but lack the exact substitution pattern.
Remember that further research and experimental validation are essential to fully understand this compound’s potential
Properties
Molecular Formula |
C15H12N4O4 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-3-2-4-7(9)10-8(6-16)12(17)23-14-11(10)13(20)18-15(21)19-14/h2-5,10H,17H2,1H3,(H2,18,19,20,21) |
InChI Key |
OBFYFFSIDFKAEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Origin of Product |
United States |
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